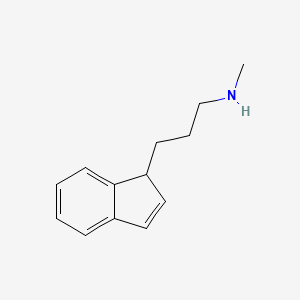

3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Description

Properties

CAS No. |

61850-88-2 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-(1H-inden-1-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C13H17N/c1-14-10-4-6-12-9-8-11-5-2-3-7-13(11)12/h2-3,5,7-9,12,14H,4,6,10H2,1H3 |

InChI Key |

ZRSGKFHRFDNNSP-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1C=CC2=CC=CC=C12 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine typically involves the reductive amination of 2-(1H-inden-1-yl)acetaldehyde with N-methylpropan-1-amine. This method has been shown to yield compounds with moderate to excellent yields, emphasizing the compound's versatility as a ligand precursor for transition metal complexes . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development. Key findings include:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest .

- Antimicrobial Activity: The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent .

Potential Applications in Drug Development

The unique structural features of this compound contribute to its potential applications in drug development:

Ligand Development

Due to its ability to form stable complexes with transition metals, this compound can serve as a ligand in the synthesis of metal-organic frameworks (MOFs) which are useful in catalysis and gas storage applications .

Pharmacophore Design

The molecular structure allows for modifications that could enhance its pharmacological properties. By integrating it into larger molecular frameworks, researchers can design novel drugs targeting specific biological pathways .

Case Studies

Several studies have explored the applications of this compound:

Comparison with Similar Compounds

Desipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine)

- Structure : Replaces the indenyl group with a dibenzoazepine tricyclic system.

- Activity: A tricyclic antidepressant (TCA) inhibiting norepinephrine and serotonin reuptake .

- Synthesis : Typically involves reductive amination of ketone intermediates, similar to methods in for chlorinated maprotiline analogues (79% yield via hydrogenation) .

Azidobupramine (N-(3-(3-azido-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbut-3-yn-1-amine)

- Structure : Features an azide-substituted dibenzoazepine and a terminal alkyne.

- Synthesis : Synthesized via nucleophilic substitution (50% yield) and evaluated for neurotransmitter transporter inhibition .

- Key Difference : The azide and alkyne groups enable click chemistry applications, absent in the indenyl compound.

Impact of Aromatic System Modifications

Indole Derivatives (1-(1H-Indol-3-yl)-N-methylpropan-2-amine)

Carbazole Derivatives (3-(9H-Carbazol-9-yl)-N-methylpropan-1-amine)

- Structure : Utilizes a carbazole system, which enhances π-π stacking interactions in antiproliferative agents .

- Comparison : The indenyl group’s smaller fused ring system may reduce steric hindrance compared to carbazole.

Functional Group and Linker Modifications

PRMT Inhibitors (N-Methylpropan-1-amine Linkers)

- : Modifications to the N-methylpropan-1-amine linker (e.g., trifluoromethyl or aryl additions) showed minimal improvement in IC₅₀ values for BRD4 bromodomain inhibition. For example:

- Implication : The indenyl group’s planar structure may offer better target engagement than bulkier substituents.

| Compound | R1 Substituent | Linker Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 5 | Methyl | None | 0.45 | |

| 6 | Trifluoromethyl | None | 0.40 | |

| 9 | Trifluoromethyl | C3 aryl addition | 0.80 |

Halogenated Analogues (Chlorinated Maprotiline)

- Structure: 3-(1,8-Dichloro-9,10-ethanoanthracen-11-yl)-N-methylpropan-1-amine incorporates chlorine atoms for enhanced lipophilicity .

- Activity : Antiproliferative effects in cancer models, suggesting halogenation as a viable strategy for the indenyl compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine, and how can reaction yields be optimized?

- Methodological Answer : A robust approach involves palladium-catalyzed cross-coupling reactions, analogous to procedures used for structurally related amines. For example, Sonogashira coupling or Buchwald-Hartwig amination can be adapted by substituting starting materials (e.g., indenyl halides and propanamine derivatives). Optimization typically includes screening catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI), bases (e.g., Et₃N), and solvents (e.g., DMF, THF). Reaction monitoring via TLC or HPLC and purification via flash chromatography (e.g., 10–40% EtOAc in pentane) can improve yields .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications for similar tertiary amines:

- Acute Toxicity (H302) : Use fume hoods and closed systems to minimize inhalation.

- Skin/Eye Irritation (H315/H319) : Wear nitrile gloves, face shields, and safety goggles.

- Engineering Controls : Implement local exhaust ventilation and conduct regular air quality checks.

Emergency procedures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR chemical shifts (e.g., δ 2.6–3.2 ppm for methylamine protons).

- HPLC-DAD : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.1% threshold).

- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems?

- Methodological Answer : The indenyl group’s electron-rich aromatic system and steric bulk influence reactivity. Computational studies (DFT) can model interactions with metal catalysts (e.g., Pd or Ru complexes), predicting regioselectivity in cross-coupling reactions. Experimental validation via kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹³C-tracing) can elucidate rate-determining steps .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer : Address discrepancies by standardizing assays:

- In Vitro Liver Microsomes : Use pooled human microsomes with NADPH cofactors and monitor metabolites via LC-MS/MS.

- Species-Specific Variability : Compare rodent vs. human CYP450 isoform activity (e.g., CYP2D6, CYP3A4).

- Positive Controls : Include desipramine (a structurally related tricyclic antidepressant) for benchmarking .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer : Employ orthogonal methods:

- GC-MS : Detect volatile impurities (e.g., residual solvents).

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is incomplete.

- EP Reference Standards : Use certified impurities (e.g., desmethyl analogs) for calibration .

Q. How does the compound interact with biological targets such as monoamine transporters?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]nisoxetine for norepinephrine transporters). Pair with functional assays (e.g., fluorescent substrate uptake in HEK293 cells) to determine IC₅₀ values. Molecular docking (e.g., AutoDock Vina) can predict binding poses in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.